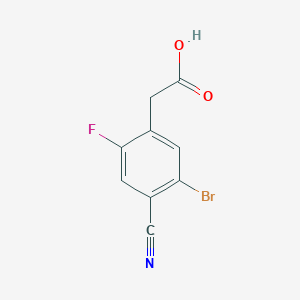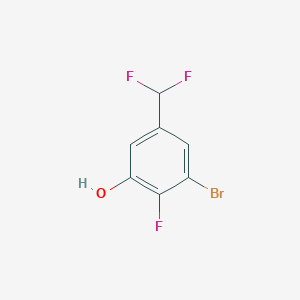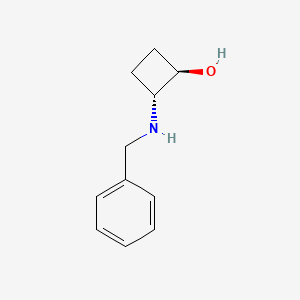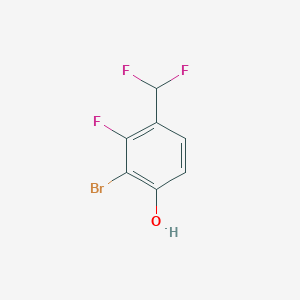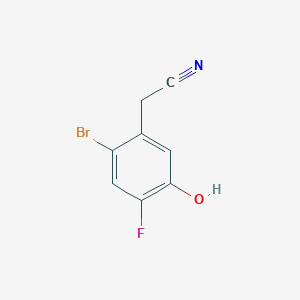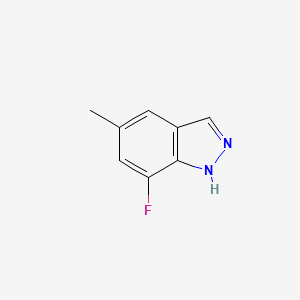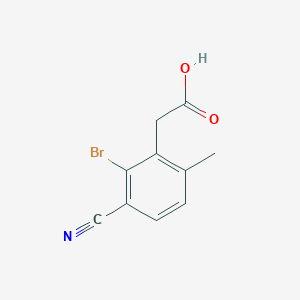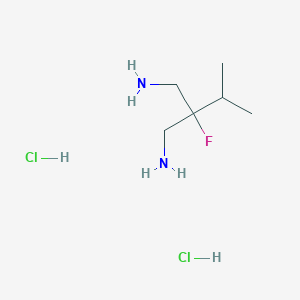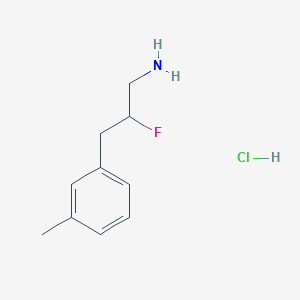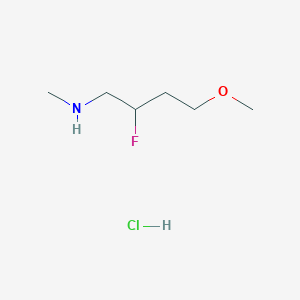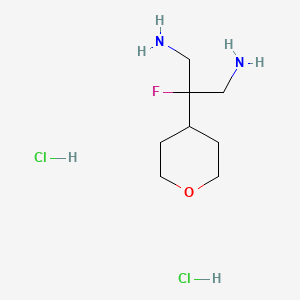![molecular formula C12H17NO B1484757 trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867576-67-7](/img/structure/B1484757.png)
trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of cyclobutane derivatives, including those similar to "trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol," involves key steps such as the addition of methylmagnesium bromide to cyclobutanone derivatives. These methods allow for the production of both free and protected 2-amino-1,3-diols, highlighting the versatility and selectivity of these synthesis techniques in modifying cyclobutane's structure for various applications (Pérez-Fernández et al., 2008).
Crystal Structure Determination : Research into cyclobutane analogues includes the determination of their crystal structures, as seen in the synthesis and structural analysis of cis and trans-2-amino-3-cyano-4-phenyl-1-(4′-methylphenyl)-2-cyclopentene-1-ols. X-ray analysis plays a critical role in understanding the configurations of these molecules, which is essential for their application in designing more effective compounds (S. Da, 1998).
Potential Applications in Peptide and Drug Design
Rigid Beta-Peptides : Cyclobutane derivatives have been incorporated into highly rigid beta-peptides. The stereoselective synthesis of these compounds demonstrates their potential as building blocks for creating structurally unique peptides, which can have implications in the development of new therapeutics. The rigidity imparted by the cyclobutane ring influences the peptides' conformation and stability, making them interesting candidates for drug design (Izquierdo et al., 2005).
Conformationally Restricted Analogues : The synthesis of conformationally restricted analogues of amino acids, such as those incorporating the cyclobutane ring, offers insights into the structural requirements for biological activity. These analogues can serve as tools for studying receptor-ligand interactions and have potential applications in designing more selective and potent drugs (Feskov et al., 2017).
Structural and Conformational Studies
- Helical Conformation Preferences : Studies on the conformational preferences of cyclobutane beta-amino acid oligomers reveal a marked preference for folding into well-defined helical conformations. This characteristic makes them suitable for applications in materials science and biologically inspired materials, where precise control over molecular conformation is required (Fernandes et al., 2010).
Propiedades
IUPAC Name |
(1R,2R)-2-[(4-methylphenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNNMWCJVYKDCK-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



